2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Overview
Description
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a compound that features an aziridine ring, a bromine atom, and a nicotinic acid moiety. Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves the coupling of aziridines with other reactive intermediates. One common method is the reaction of aziridines with alkenes via an electrogenerated dication . This method allows for the formation of aziridine derivatives under mild conditions, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This can be achieved through various polymerization mechanisms, including cationic and anionic ring-opening polymerization . These methods allow for the large-scale production of aziridine-based compounds with controlled structures and properties.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid involves the reactivity of the aziridine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects such as antimicrobial and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-Methyl brosylaziridine: Used in polymerization reactions to form polyamines with specialized properties.
2-Methyl tosyl aziridine: Another aziridine derivative used in the synthesis of complex organic molecules.
Uniqueness
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is unique due to the presence of the bromine atom and the nicotinic acid moiety, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPYIHORKNPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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